molecular formula C10H18N2O2 B15241571 tert-Butyl (1-cyanobutyl)carbamate CAS No. 774225-50-2

tert-Butyl (1-cyanobutyl)carbamate

Cat. No.: B15241571
CAS No.: 774225-50-2
M. Wt: 198.26 g/mol
InChI Key: JAPNURWNRSWJTO-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyanobutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound has the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Curtius Rearrangement: One common method for synthesizing tert-butyl carbamates involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.

    Three-Component Coupling: Another method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of catalytic amounts of zinc triflate and tetrabutylammonium bromide to facilitate the reaction between the isocyanate intermediate and tert-butoxide species .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted carbamates .

Scientific Research Applications

Chemistry: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis. They can be installed and removed under relatively mild conditions, making them useful in multi-step synthesis .

Biology and Medicine: In biological and medicinal chemistry, tert-butyl carbamates are used in the synthesis of peptides and other bioactive molecules. They help protect amine groups during the synthesis process, ensuring that the desired reactions occur without unwanted side reactions .

Industry: In the industrial sector, tert-butyl carbamates are used in the production of pharmaceuticals, agrochemicals, and polymers. Their stability and ease of removal make them valuable intermediates in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl carbamates involves the formation of stable carbamate bonds with amine groups. This stability allows them to protect amine groups during chemical reactions. The removal of the carbamate group typically involves acidic or thermal conditions, which cleave the carbamate bond and release the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1-cyanobutyl)carbamate is unique due to its specific structure, which provides a balance of stability and ease of removal. This makes it particularly useful in complex synthetic pathways where multiple protecting groups are required .

Properties

CAS No.

774225-50-2

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-(1-cyanobutyl)carbamate

InChI

InChI=1S/C10H18N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)

InChI Key

JAPNURWNRSWJTO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

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